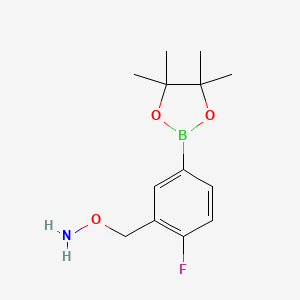

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

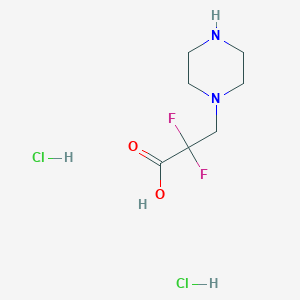

4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a phenyl group attached to it . The molecule is interesting due to the presence of two functional groups – a boronic acid and oxime – in a single molecule, which presents new opportunities for chemical reactions and applications.

Synthesis Analysis

The molecule can be synthesized through a variety of methods including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition reactions. In the Suzuki-Miyaura cross-coupling reaction, 4-fluoro-3-iodoanisole is reacted with pinacolborane in the presence of a palladium catalyst to give the pinacol boronic acid ester .Molecular Structure Analysis

The molecular formula of this compound is C13H19BFNO3 . The InChI code is 1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15)9(7-10)8-17-16/h5-7H,8,16H2,1-4H3 .Chemical Reactions Analysis

Boronic acids are known for their reactivity with diols, amines, and other molecules, and the presence of an oxime group provides an additional functional group that can react with other chemicals . The most important application to be named is the Suzuki–Miyaura-coupling .Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.11 . The compound is stored in a freezer .Scientific Research Applications

Organoboron Compounds in Sensor Development

Organoboron compounds, including derivatives similar to 4-Fluoro-3-(Aminooxymethyl)phenylboronic acid, pinacol ester, have been utilized as Lewis acid receptors of fluoride ions in polymeric membranes. Their application highlights the mechanism of fluoride complexation, which is crucial for developing selective sensors for fluoride ions. Such sensors are vital for environmental monitoring and healthcare applications, demonstrating the compound's role in enhancing selectivity towards specific anions in complex matrices Martyna Jańczyk et al., 2012.

Advances in Polymer Chemistry

The compound has facilitated the synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization. This innovative approach integrates the phenylboronic acid ester into the polymer backbone, offering a mechanism for H2O2-triggered degradation. Such polymers are promising for developing responsive delivery vehicles, underlining the compound's contribution to creating stimuli-responsive materials Yang Cui et al., 2017.

Catalysis and Organic Synthesis

In organic synthesis, this compound has been employed in the nickel-catalyzed borylation of polyfluoroarenes via C-F bond cleavage. This method showcases its utility in converting partially fluorinated arenes into their corresponding boronate esters, underscoring its significance in synthesizing complex organic molecules with high precision and efficiency Jing-Feng Zhou et al., 2016.

Safety and Hazards

Properties

IUPAC Name |

O-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15)9(7-10)8-17-16/h5-7H,8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEBAYBIBLNLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CON |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)

![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)

![3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2545036.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2545037.png)